molecular formula C5H3ClN2O2 B12970600 4-Chloropyridazine-3-carboxylic acid

4-Chloropyridazine-3-carboxylic acid

Cat. No.: B12970600
M. Wt: 158.54 g/mol
InChI Key: NFJKHTKCVMRNHQ-UHFFFAOYSA-N
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Description

4-Chloropyridazine-3-carboxylic acid (CAS 1261798-87-1) is a versatile chlorinated heterocyclic building block of significant interest in synthetic and medicinal chemistry. This compound features both a carboxylic acid group and a chlorine atom on its pyridazine ring, making it a valuable substrate for a wide range of transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions . Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex nitrogen-containing heterocycles. Such structures are crucial in pharmaceutical development, particularly in the search for new active molecules. Pyridazine derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities. The specific reactivity of the chlorine atom at the 4-position makes this compound a strategic starting material for generating diverse chemical libraries. This compound is strictly for research applications and is a valuable tool for chemists working in areas such as method development and the synthesis of potential therapeutic agents. It is supplied with a certificate of analysis and is intended for laboratory use by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H3ClN2O2

Molecular Weight

158.54 g/mol

IUPAC Name

4-chloropyridazine-3-carboxylic acid

InChI

InChI=1S/C5H3ClN2O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H,9,10)

InChI Key

NFJKHTKCVMRNHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC(=C1Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloropyridazine-3-carboxylic acid typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3-pyridazinecarboxylic acid with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds as follows:

3-Pyridazinecarboxylic acid+POCl34-Chloropyridazine-3-carboxylic acid+HCl\text{3-Pyridazinecarboxylic acid} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} 3-Pyridazinecarboxylic acid+POCl3​→4-Chloropyridazine-3-carboxylic acid+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4-Chloropyridazine-3-carboxylic Acid

Compound Name Core Structure Substituents CAS Number Key Differences
6-Chloro-3-hydroxypyridazine-4-carboxylic acid Pyridazine Cl (position 6), OH (position 3) 50681-26-0 Hydroxyl group replaces carboxylic acid
3,6-Dichloropyridazine-4-carboxamide Pyridazine Cl (positions 3,6), carboxamide 27427-66-3 Carboxamide replaces carboxylic acid
2-Chloro-4-iodopyridine-3-carboxylic acid Pyridine Cl (position 2), I (position 4) 544671-78-5 Pyridine ring (one N atom) vs. pyridazine
3,6-Dichloropyridine-2-carboxylic acid Pyridine Cl (positions 3,6) 1702-17-6 Pyridine core with Cl at 3,6; carboxylic acid at 2

Key Observations :

  • Pyridazine vs. Pyridine : Pyridazine derivatives (e.g., this compound) exhibit higher polarity and hydrogen-bonding capacity due to two adjacent nitrogen atoms, enhancing solubility in polar solvents compared to pyridine analogs .
  • Substituent Effects : Replacement of the carboxylic acid group with carboxamide (as in 3,6-Dichloropyridazine-4-carboxamide) reduces acidity and may improve membrane permeability in drug design .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) Solubility (Water) pKa (Carboxylic Acid)
This compound* ~174.56 Not reported Moderate ~2.8 (estimated)
6-Chloro-3-hydroxypyridazine-4-carboxylic acid ~190.56 >200 High ~3.1 (hydroxyl)
2-Chloro-4-iodopyridine-3-carboxylic acid 283.45 180–185 Low ~2.5

*Estimated values based on pyridazine analogs.

Key Observations :

  • Iodine substitution in pyridine derivatives (e.g., 2-Chloro-4-iodopyridine-3-carboxylic acid) increases molecular weight and decreases aqueous solubility, favoring organic synthesis over biological applications .

Key Observations :

  • The carboxylic acid group in this compound facilitates esterification (e.g., Ethyl 6-chloropyridazine-4-carboxylate) for prodrug development .
  • Amino-substituted analogs (e.g., 4-Amino-3-chloropyridazine) are prioritized in agrochemical synthesis due to enhanced bioactivity in herbicidal compounds .

Key Observations :

  • Pyridazine carboxylic acids generally exhibit higher toxicity (e.g., skin corrosion, mutagenicity) compared to pyridine analogs, necessitating stringent handling protocols .
  • Methyl and iodine substitutions in pyridine/pyrimidine derivatives reduce acute toxicity but may introduce environmental persistence concerns .

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